N-(Benzo[d]oxazol-2-ylmethyl)ethanamine
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Overview
Description
N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is a chemical compound that belongs to the class of benzoxazole derivativesThis compound is characterized by the presence of a benzoxazole ring attached to an ethanamine group, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine typically involves the reaction of 2-aminobenzoxazole with an appropriate alkylating agent. One common method involves the reaction of 2-aminobenzoxazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]oxazol-2-ylmethyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized benzoxazole derivatives, reduced amine derivatives, and various substituted benzoxazole compounds depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Benzo[d]oxazol-2-ylmethyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In its anticancer activity, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(Benzo[d]oxazol-2-ylmethyl)ethanamine can be compared with other benzoxazole derivatives such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For example, 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole have shown excellent antibacterial and antifungal activities, respectively .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H12N2O/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3 |
InChI Key |
YMVLVBKENIYIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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